molecular formula C16H14N2O5S B2721444 2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1787880-28-7

2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2721444
CAS No.: 1787880-28-7
M. Wt: 346.36
InChI Key: DWVYEZGAUDGLHZ-UHFFFAOYSA-N
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Description

The compound “2-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyran and azetidine rings, along with the sulfonyl and nitrile groups, would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the Improved Synthesis of Energetic Material using Tetrahydropyranyl protected 1,3-dihalo-2-propanol reacting with p-toluene sulfonamide, which is a related process that might be applicable in the synthesis or modification of the target compound. The synthesis process aims at producing high-purity products through a sequence of reactions, demonstrating the compound's relevance in developing energetic materials with excellent purity and moderate yield (Singh et al., 2005).

  • Research on Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole explores the treatment of amino pyrazole with various reagents to produce a range of heterocyclic compounds. This study indicates the versatility of sulfonamido pyrazole derivatives in synthesizing new compounds with potential antimicrobial activity, suggesting a similar potential for the target compound (El‐Emary et al., 2002).

Antimicrobial Activity

  • The synthesis and characterization of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives have been reported, with these compounds being tested for antibacterial and antifungal activities. This research demonstrates the interest in azetidinone and sulfonyl-containing compounds for developing new antimicrobial agents, which may extend to the scientific interest in the target compound for similar applications (Shah et al., 2014).

  • Another study on New Anti-microbial Additive Based on Pyrimidine Derivative physically incorporated into varnish and ink for surface coating underscores the application of sulfonyl-containing heterocycles in creating antimicrobial coatings. The compounds showed very good antimicrobial effects, highlighting the potential use of related compounds in protective coatings (El‐Wahab et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its potential uses, and its safety and environmental impact .

Properties

IUPAC Name

2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-11-6-13(7-16(19)22-11)23-14-9-18(10-14)24(20,21)15-5-3-2-4-12(15)8-17/h2-7,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVYEZGAUDGLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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